molecular formula C8H6ClF2NS B13169882 2-(3-Chlorophenyl)-2,2-difluoroethanethioamide

2-(3-Chlorophenyl)-2,2-difluoroethanethioamide

Cat. No.: B13169882
M. Wt: 221.66 g/mol
InChI Key: DSQQRODKWAVORJ-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-2,2-difluoroethanethioamide is an organic compound that features a chlorophenyl group, two fluorine atoms, and a thioamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-2,2-difluoroethanethioamide typically involves the reaction of 3-chlorobenzaldehyde with difluoroacetic acid and subsequent conversion to the thioamide. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the intermediate, followed by the addition of a sulfur source like thiourea to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-2,2-difluoroethanethioamide undergoes various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to the corresponding amine.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

2-(3-Chlorophenyl)-2,2-difluoroethanethioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-2,2-difluoroethanethioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorophenyl and difluoro groups may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorophenyl)-2,2-difluoroethanamide: Similar structure but lacks the thioamide group.

    2-(3-Chlorophenyl)-2,2-difluoroethanol: Contains a hydroxyl group instead of the thioamide.

    2-(3-Chlorophenyl)-2,2-difluoroethanone: Features a ketone group in place of the thioamide.

Uniqueness

2-(3-Chlorophenyl)-2,2-difluoroethanethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity and potential biological activity. The combination of the chlorophenyl and difluoro groups further enhances its properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H6ClF2NS

Molecular Weight

221.66 g/mol

IUPAC Name

2-(3-chlorophenyl)-2,2-difluoroethanethioamide

InChI

InChI=1S/C8H6ClF2NS/c9-6-3-1-2-5(4-6)8(10,11)7(12)13/h1-4H,(H2,12,13)

InChI Key

DSQQRODKWAVORJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C(=S)N)(F)F

Origin of Product

United States

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